Oxiranecarboxamide,N-methoxy-N,3,3-trimethyl-
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Overview
Description
Piperazine,1-[4-(3-methoxyphenyl)-2-thiazolyl]-4-(1-oxopentyl)-(9ci) is a complex organic compound that belongs to the piperazine family. This compound is characterized by the presence of a piperazine ring substituted with a 3-methoxyphenyl group, a thiazolyl group, and an oxopentyl group. It is known for its diverse applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine,1-[4-(3-methoxyphenyl)-2-thiazolyl]-4-(1-oxopentyl)-(9ci) typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3-Methoxyphenyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring is reacted with 3-methoxyphenyl halides in the presence of a base.
Formation of the Thiazolyl Group: The thiazolyl group is introduced through the reaction of the piperazine derivative with thioamides or thioesters under acidic or basic conditions.
Addition of the Oxopentyl Group: The final step involves the acylation of the piperazine derivative with pentanoyl chloride in the presence of a base to form the oxopentyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Piperazine,1-[4-(3-methoxyphenyl)-2-thiazolyl]-4-(1-oxopentyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, bases, solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Piperazine,1-[4-(3-methoxyphenyl)-2-thiazolyl]-4-(1-oxopentyl)-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of Piperazine,1-[4-(3-methoxyphenyl)-2-thiazolyl]-4-(1-oxopentyl)-(9ci) involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cell proliferation, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)piperazine
- 1-(3-Methoxyphenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(2-Methoxyphenyl)piperazine
Uniqueness
Piperazine,1-[4-(3-methoxyphenyl)-2-thiazolyl]-4-(1-oxopentyl)-(9ci) is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H25N3O2S |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-[4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]pentan-1-one |
InChI |
InChI=1S/C19H25N3O2S/c1-3-4-8-18(23)21-9-11-22(12-10-21)19-20-17(14-25-19)15-6-5-7-16(13-15)24-2/h5-7,13-14H,3-4,8-12H2,1-2H3 |
InChI Key |
RCHYGYSJYLURQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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